molecular formula C11H16ClNO2 B8179895 Methyl 3-[2-(methylamino)ethyl]benzoate HCl

Methyl 3-[2-(methylamino)ethyl]benzoate HCl

Cat. No.: B8179895
M. Wt: 229.70 g/mol
InChI Key: HVYMNMDNOIYIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride (CAS No. 1093938-04-5) is a compound of significant interest in biochemical research due to its unique chemical structure and biological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅ClN₁O₂
  • Molecular Weight : 193.24 g/mol
  • Structure : Contains a benzoate ester with a methylamino side chain, which influences its interaction with biological systems.

Methyl 3-[2-(methylamino)ethyl]benzoate HCl primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of the neurotransmitter acetylcholine , which plays a crucial role in cholinergic signaling pathways. This action can lead to enhanced synaptic transmission and has implications for cognitive functions and memory enhancement.

Key Mechanisms:

  • Acetylcholine Modulation : Inhibition of acetylcholinesterase leads to increased acetylcholine levels.
  • Neurotransmitter Interaction : Potential modulation of other neurotransmitters such as dopamine and serotonin has been suggested, although further research is needed to clarify these interactions.

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity. Its effectiveness against various pathogens can be summarized as follows:

Pathogen Type MIC (µg/mL) Activity
Gram-positive bacteria<100Moderate to strong
Gram-negative bacteria<150Moderate
Fungi<125Moderate

The minimum inhibitory concentration (MIC) values indicate that the compound has potential as an antimicrobial agent, particularly in the context of rising antibiotic resistance.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase, with IC50 values suggesting significant potency. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic applications related to neurodegenerative diseases.

Case Studies and Research Findings

  • Cognitive Enhancement Studies :
    • A study investigating the cognitive-enhancing effects of this compound found that it improved memory retention in animal models. The results indicated a statistically significant increase in performance in memory tasks compared to control groups.
  • Antimicrobial Efficacy :
    • Research published in PMC highlighted the antimicrobial effects of alkaloids, including derivatives similar to this compound. The study emphasized its potential use as a lead compound for developing new antimicrobial agents against resistant strains .
  • Neuroprotective Effects :
    • A recent investigation into neuroprotective agents identified this compound as a promising candidate for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .

Properties

IUPAC Name

methyl 3-[2-(methylamino)ethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMNMDNOIYIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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